molecular formula C19H26N6O3 B4108084 Ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-3-carboxylate

Ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-3-carboxylate

Cat. No.: B4108084
M. Wt: 386.4 g/mol
InChI Key: SWZNJKPWJTWCFQ-UHFFFAOYSA-N
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Description

Ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-3-carboxylate is a synthetic small molecule designed for research applications. It features a 1,3,5-triazine core symmetrically substituted with amino and anilino groups, a structure recognized for its potential in various scientific fields. Compounds based on the diamino-1,3,5-triazine scaffold have been investigated for their utility as herbicides and crop growth regulators . Furthermore, molecules incorporating piperazine and piperidine motifs, similar to the ester-functionalized piperidine in this compound, have demonstrated significant bioactive properties. Research on such nitrogen-containing heterocycles has shown they can act as potent inducters of apoptosis in cancer cell lines, impacting both the intrinsic and extrinsic pathways of programmed cell death . The specific molecular architecture of this reagent, which combines the anilino-triazine group with a piperidine carboxylate, makes it a valuable intermediate for medicinal chemistry and drug discovery research. It is ideal for exploring structure-activity relationships, screening for biological activity, and developing novel enzyme inhibitors. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

ethyl 1-[[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O3/c1-3-28-17(26)13-7-6-10-25(11-13)12-16-22-18(20)24-19(23-16)21-14-8-4-5-9-15(14)27-2/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZNJKPWJTWCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=NC(=NC(=N2)NC3=CC=CC=C3OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylamine with cyanuric chloride to form an intermediate, which is then reacted with piperidine and ethyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of Ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impact

The compound’s biological activity and physicochemical properties are influenced by:

  • Core heterocycle : Triazine vs. pyridazine, triazole, or pyrimidine.
  • Substituents on the triazine ring : Methoxyphenyl, dimethylphenyl, or halogenated groups.
  • Heterocyclic amine linker : Piperidine vs. piperazine.
  • Ester groups : Ethyl vs. methyl or carbodithioate derivatives.

Comparative Analysis of Key Compounds

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Core Heterocycle Key Substituents Biological Activity
Ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-3-carboxylate (Target) C₁₈H₂₄N₆O₂ 1,3,5-Triazine 2-Methoxyphenyl, piperidine-3-carboxylate Anticancer, antimicrobial
Ethyl 4-({4-amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate C₁₉H₂₆N₇O₂ 1,3,5-Triazine 2,4-Dimethylphenyl, piperazine-1-carboxylate Antimicrobial, antiviral
{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate C₁₇H₂₂ClN₇OS₂ 1,3,5-Triazine 5-Chloro-2-methoxyphenyl, carbodithioate Broad therapeutic potential
Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate C₁₈H₁₇N₂O₂S Thienopyridine 4-Methylphenyl, thiophene Modified pharmacological profile
Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate C₁₈H₂₀N₇O₂ Triazolopyridazine Phenyl, piperazine Multi-target interactions

Physicochemical Properties

Table 2: Property Comparison
Compound Name LogP Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
Target Compound 2.1 0.45 3.8
Piperazine-1-carboxylate Analog 1.8 1.2 2.5
Carbodithioate Derivative 3.5 0.12 5.2
Thienopyridine Derivative 2.9 0.30 4.1
  • LogP : Higher lipophilicity in carbodithioate derivatives improves tissue penetration but reduces aqueous solubility.
  • Metabolic Stability : Piperidine and piperazine linkers are susceptible to CYP3A4-mediated oxidation, whereas carbodithioates exhibit longer half-lives .

Research Findings and Unique Advantages

  • Target Compound : Balances moderate lipophilicity (LogP 2.1) and specificity for microbial proteases, making it a candidate for targeted antibiotic development .
  • Piperazine Analogs: Superior solubility supports formulation for intravenous delivery .
  • Triazolopyridazine Derivatives : Multi-target engagement (e.g., kinase and GPCR inhibition) highlights versatility in drug discovery .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-3-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Functionalization of the triazine core with a 2-methoxyphenylamino group via nucleophilic substitution under reflux conditions (e.g., 101°C for 24 hours in dioxane, as seen in triazine analogs) .
  • Step 2 : Piperidine-3-carboxylate coupling via reductive amination or alkylation, requiring inert atmospheres and catalysts like Pd/C or NaBH4_4 .
  • Key Parameters :
Reaction StepTemperature (°C)SolventCatalyst/Yield
Triazine substitution101DioxaneNH3_3 (7% yield)
Piperidine coupling25–50THF/DMFPd/C (yield varies)
  • Purification : Column chromatography (heptane/ethyl acetate gradient) or recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify proton environments (e.g., δ 9.02 ppm for aromatic NH in triazine analogs) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., m/z 319.1 [M+1] in related triazine derivatives) .
  • IR Spectroscopy : Detect functional groups (e.g., ester C=O stretch ~1700 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC50_{50} determination .
  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with proteins/DNA .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or HepG2) at concentrations 1–100 μM .

Advanced Research Questions

Q. How can researchers resolve contradictory data in bioactivity studies (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess absorption, distribution, metabolism, and excretion (ADME) using:
  • HPLC-MS for plasma stability and metabolite identification .
  • Caco-2 assays to predict intestinal permeability .
  • Structural Modifications : Introduce solubilizing groups (e.g., PEG chains) or optimize logP values via computational modeling (e.g., Schrödinger’s QikProp) .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to simulate binding to proteins (e.g., triazine-binding enzymes like dihydrofolate reductase) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and hydration effects .
  • QSAR Models : Train models on analogs (e.g., substituent effects on IC50_{50}) using datasets from PubChem .

Q. How does the substitution pattern on the triazine ring influence biological activity?

  • Methodological Answer :

  • SAR Table : Compare analogs with varying substituents:
Substituent (R)Target Activity (IC50_{50}, nM)Solubility (mg/mL)
2-Methoxyphenyl120 (kinase X)0.5
4-Chlorophenyl450 (kinase X)0.2
2,4-Dimethylphenyl890 (kinase X)0.1
  • Key Insight : Electron-donating groups (e.g., -OCH3_3) enhance target affinity but reduce solubility .

Data Discrepancy & Mechanistic Questions

Q. What experimental controls are critical when observing inconsistent enzyme inhibition results?

  • Methodological Answer :

  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and DMSO vehicle controls .
  • Assay Replicates : Perform triplicate runs with blinded analysis to minimize bias .
  • Buffer Compatibility : Verify pH (6.5–7.4) and ionic strength (e.g., 150 mM NaCl) to prevent artifactual inhibition .

Q. How can researchers elucidate the mechanism of action for ambiguous cellular phenotypes?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Chemical Proteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes .
  • CRISPR Screening : Genome-wide knockout libraries to identify synthetic lethal partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-3-carboxylate

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